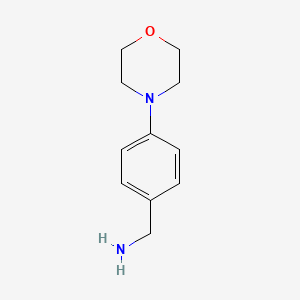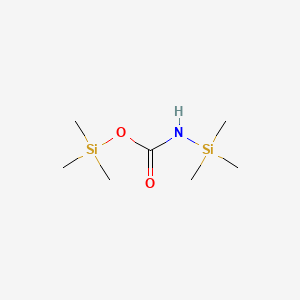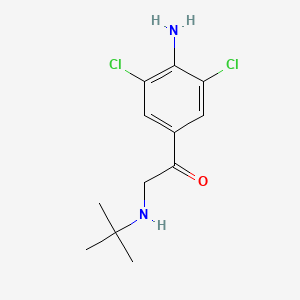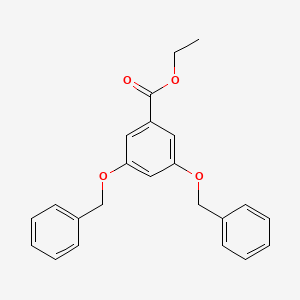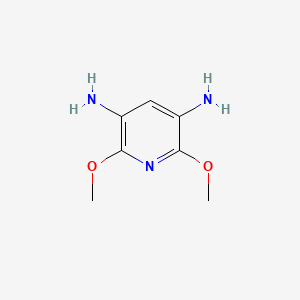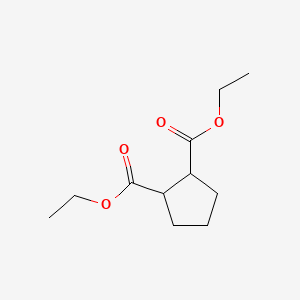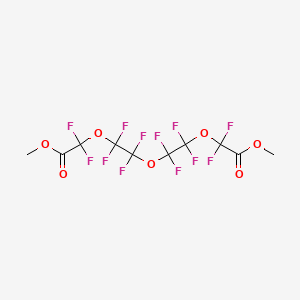
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate
Vue d'ensemble
Description
Synthesis Analysis
Novec 1230, another name for Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, can be synthesized by various methods, including the reaction of perfluorinated carboxylic acids with methanol under acidic or basic conditions. The compound can also be prepared by the esterification of perfluorinated alcohols with dimethyl carbonate.Molecular Structure Analysis
The molecular formula of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is C10H6F12O7 . The molecule contains a total of 34 bonds, including 28 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 3 aliphatic ethers .Physical And Chemical Properties Analysis
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate has a molecular weight of 466 g/mol . It is a clear liquid that is insoluble in water . It exhibits good thermal and chemical stability, making it suitable for applications in a wide range of industries.Applications De Recherche Scientifique
Environmental Monitoring and Effects
A critical review highlights the environmental presence and potential effects of fluoroalkylether compounds like dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, comparing them with legacy PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The review discusses the need for extensive monitoring and research to bridge knowledge gaps concerning the environmental fate and effects of these substances. The paper also outlines the methodologies employed for their quantitative and semi-quantitative analysis, emphasizing the advancements in high-resolution mass spectrometry for identifying novel ether-PFAS in environmental samples (Munoz et al., 2019).
Analytical Methodologies
The detection and analysis of fluorochemicals, including dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, in municipal wastewater treatment facilities, highlight the compound's widespread application and its release into the environment. A study conducted to determine the mass flows of selected fluorochemicals within a full-scale municipal wastewater treatment plant reveals the challenges in removing these compounds through conventional treatment processes. This research underscores the importance of developing more effective analytical and treatment methods to manage PFAS contamination (Schultz et al., 2006).
Synthetic Applications and Surface Activity
Research on the synthesis and surface activity of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants, which are structurally related to dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, demonstrates the compound's utility in reducing the surface tension of organic solvents. These findings are significant for the development of new materials and applications in areas where high surface activity and stability are required, such as in coatings, lubricants, and other industrial applications (Han et al., 2009).
Environmental Safety and Health Implications
A review on the sources, multimedia distribution, and health risks of novel fluorinated alternatives, including dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, provides comprehensive insights into the environmental and health implications of these substances. The paper discusses the dominance of certain fluorinated alternatives as global pollutants and highlights the need for further toxicological studies to assess their safety and environmental impact, pointing to the complex challenges associated with managing PFAS contamination and exposure (Wang et al., 2019).
Propriétés
IUPAC Name |
methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12O7/c1-25-3(23)5(11,12)27-7(15,16)9(19,20)29-10(21,22)8(17,18)28-6(13,14)4(24)26-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWVVHUMQEZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380880 | |
| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate | |
CAS RN |
35910-59-9 | |
| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35910-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1586913.png)

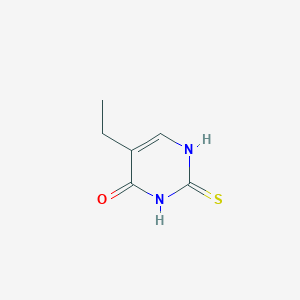
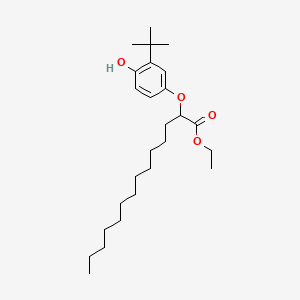
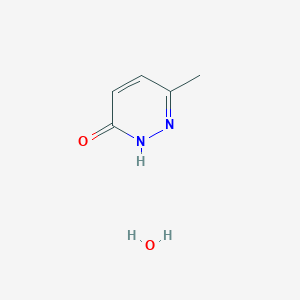
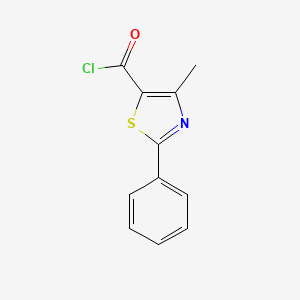
![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)
